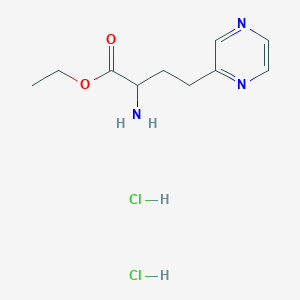
Ethyl 2-amino-4-pyrazin-2-ylbutanoate;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Photovoltaic and Optical Properties
Research on derivatives of pyrazine, similar in structure to Ethyl 2-amino-4-pyrazin-2-ylbutanoate; dihydrochloride, has shown potential applications in the field of photovoltaics and optoelectronics. Studies have investigated the photovoltaic properties of certain pyrazine derivatives, demonstrating their use in the fabrication of organic–inorganic photodiode devices. These derivatives exhibit rectification behavior and photovoltaic properties under both dark and illuminated conditions, suggesting their suitability for photodiode applications. The presence of specific substituents improved the diode parameters, indicating the structural modification of pyrazine derivatives could tailor their electronic and photonic applications (Zeyada, El-Nahass, & El-Shabaan, 2016).
Similarly, the structural and optical properties of pyrazine derivatives have been a subject of study, with findings indicating that these compounds can form nanocrystallites dispersed in an amorphous matrix upon thermal deposition. This characteristic is significant for applications requiring thin film materials with specific optical properties, such as in the development of sensors, photonic devices, and solar cells (Zeyada, El-Nahass, & El-Shabaan, 2016).
Inhibition of Ethylene Biosynthesis
Another interesting application comes from the study of pyrazinamide, a compound structurally related to pyrazine, which has been identified as an inhibitor of ethylene biosynthesis in plants. Ethylene is a crucial phytohormone involved in the ripening of fruits and senescence of flowers. By inhibiting ethylene biosynthesis, compounds like pyrazinamide and its derivatives could be used to decrease postharvest losses in agriculture, enhancing the shelf life of perishable goods. This research opens the door for the development of novel agricultural chemicals based on pyrazine derivatives that regulate plant metabolism and ethylene production (Sun et al., 2017).
将来の方向性
特性
IUPAC Name |
ethyl 2-amino-4-pyrazin-2-ylbutanoate;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2.2ClH/c1-2-15-10(14)9(11)4-3-8-7-12-5-6-13-8;;/h5-7,9H,2-4,11H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWSZDCMHLOPPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=NC=CN=C1)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-4-pyrazin-2-ylbutanoate;dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoate](/img/structure/B2356078.png)
![5-Methyl-2-[1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2356079.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-carboxamide](/img/structure/B2356081.png)


![2-[(4-benzyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2356085.png)

![(1-phenyl-4,5-dihydro-1H-furo[2,3-g]indazol-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2356088.png)
![N-(furan-2-ylmethyl)-2-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2356092.png)

![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-methylbenzenesulfonamide](/img/structure/B2356095.png)

![2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-phenethylnicotinamide](/img/structure/B2356099.png)